6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazole with 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, palladium catalysts for hydrogenation, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can result in various substituted pyrazole derivatives .
Scientific Research Applications
6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(difluoromethyl)-6-(trifluoromethyl)-2-pyridinylmethanol: Shares structural similarities but differs in its functional groups and biological activity.
Diflumetorim: A commercial fungicide with a similar difluoromethyl group but different overall structure and application.
Uniqueness
6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one is unique due to its combination of a pyrazole ring, nitro group, and difluoromethyl group, which confer specific chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
634199-35-2 |
---|---|
Molecular Formula |
C10H6ClF2N3O3 |
Molecular Weight |
289.62 g/mol |
IUPAC Name |
2-[4-chloro-5-(difluoromethyl)-1H-pyrazol-3-yl]-4-nitrophenol |
InChI |
InChI=1S/C10H6ClF2N3O3/c11-7-8(14-15-9(7)10(12)13)5-3-4(16(18)19)1-2-6(5)17/h1-3,10,17H,(H,14,15) |
InChI Key |
BHDVKIVMNSOBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NNC(=C2Cl)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.